molecular formula C18H21NO5 B2864078 (E)-3-(3,4-dimethoxyphenyl)-N-(3-(furan-2-yl)-3-hydroxypropyl)acrylamide CAS No. 1421587-42-9

(E)-3-(3,4-dimethoxyphenyl)-N-(3-(furan-2-yl)-3-hydroxypropyl)acrylamide

Cat. No.: B2864078
CAS No.: 1421587-42-9
M. Wt: 331.368
InChI Key: PFDZKPVVJOBPOP-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(3,4-Dimethoxyphenyl)-N-(3-(furan-2-yl)-3-hydroxypropyl)acrylamide is a chemical compound of significant interest in medicinal chemistry and biochemical research. This acrylamide derivative features an (E)-configured 3,4-dimethoxycinnamoyl group, a structural motif observed in compounds with various documented biological activities , linked to a nitrogen-containing side chain with furan and hydroxy functionalities. The 3,4-dimethoxyphenyl group is a common pharmacophore in synthetic bioactive molecules, with related structures showing potential as antibacterial agents and flavoring substances . The specific spatial arrangement and intermolecular interactions of the (E)-isomer can be critical for its biological activity and crystalline packing, as demonstrated in structural studies of similar compounds . The furan and hydroxypropyl segments within its structure may influence its solubility, hydrogen-bonding capacity, and overall interaction with biological targets. This product is intended for research applications such as in vitro bioactivity screening, investigation of structure-activity relationships (SAR), and as a synthetic intermediate or building block for the development of novel chemical entities. This compound is For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[3-(furan-2-yl)-3-hydroxypropyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-22-16-7-5-13(12-17(16)23-2)6-8-18(21)19-10-9-14(20)15-4-3-11-24-15/h3-8,11-12,14,20H,9-10H2,1-2H3,(H,19,21)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDZKPVVJOBPOP-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NCCC(C2=CC=CO2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NCCC(C2=CC=CO2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(3,4-dimethoxyphenyl)-N-(3-(furan-2-yl)-3-hydroxypropyl)acrylamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxyphenyl derivatives with furan-based intermediates. The synthesis typically employs methods such as the Povarov reaction, which facilitates the formation of complex structures in good yields.

Anticancer Properties

Research indicates that compounds containing the furan moiety exhibit significant anticancer activity. For instance, derivatives similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Activity of Related Compounds

CompoundCancer TypeMechanism of ActionReference
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl](furan-2-yl)methanoneBreast CancerApoptosis induction
3-Furan-2-yl-N-p-tolyl-acrylamideVarious TumorsCell cycle arrest

Antibacterial and Antifungal Activity

The compound's structure suggests potential antibacterial and antifungal properties. Furan-containing compounds have been reported to exhibit activity against a range of pathogenic bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Study: Antibacterial Activity
In a study evaluating the antibacterial efficacy of furan derivatives, this compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated a dose-dependent inhibition of bacterial growth.

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. Research indicates that related compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.

Table 2: Anti-inflammatory Activity of Related Compounds

CompoundInflammatory ModelEffectReference
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl](furan-2-yl)methanoneCarrageenan-induced edemaSignificant reduction in edema

The biological activity of this compound is likely mediated through its interaction with various molecular targets:

  • Nicotinic Acetylcholine Receptors : Similar compounds have been identified as positive allosteric modulators of α7 nicotinic receptors, which play a role in neuroprotection and modulation of anxiety-related behaviors .
  • Cell Signaling Pathways : The compound may influence signaling pathways involved in apoptosis and inflammation through modulation of NF-kB and MAPK pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

A comparative analysis of key structural analogs is summarized below:

Compound Name Key Substituents Melting Point (°C) Solubility Trends Key References
(E)-3-(3,4-dimethoxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)acrylamide 3,4-Dimethoxyphenyl; 1,3-dioxoisoindolin-2-yl Not reported Moderate in polar solvents
DM497: (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide Thiophen-2-yl; p-tolyl Not reported Lipophilic
DM490: (E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide Furan-2-yl; methyl-p-tolyl Not reported Moderate polarity
(E)-3-(3,4-dimethoxyphenyl)-N-(thiazol-2-yl)acrylamide 3,4-Dimethoxyphenyl; thiazol-2-yl Not reported Polar
Compound 10c: (E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acrylamide 3,4-Dihydroxyphenyl; 2-(3,4-dimethoxyphenyl)ethyl Not reported High polarity (hydroxyls)

Key Observations :

  • Substituent Impact: The 3,4-dimethoxyphenyl group (as in the target compound and ) enhances lipophilicity compared to dihydroxyphenyl analogs (e.g., 10c ), which may improve membrane permeability but reduce aqueous solubility. In contrast, thiophen-2-yl (DM497) may enhance electron delocalization due to sulfur’s polarizability. The 3-hydroxypropyl chain in the target compound introduces a polar, flexible linker, which may improve solubility compared to rigid substituents like thiazol-2-yl .
Antifungal Activity:
  • (E)-3-(3,4-dimethoxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)acrylamide exhibits moderate antifungal activity against Candida spp. and Aspergillus spp., with MIC values ranging from 16–64 µg/mL. The presence of three methoxy groups in its trimethoxyphenyl analogs correlates with enhanced activity, suggesting that electron-donating groups stabilize interactions with fungal enzymes .
Analgesic and Neuromodulatory Activity:
  • DM497 (thiophen-2-yl analog) demonstrates potent antinociceptive effects in mice (ED50 = 10 mg/kg, i.p.) via α7 nicotinic acetylcholine receptor (nAChR) potentiation. Conversely, DM490 (furan-2-yl analog) acts as a negative allosteric modulator at the same receptor, reducing DM497’s efficacy. This highlights the critical role of heterocycle choice (thiophene vs. furan) in modulating receptor interaction .
Anti-inflammatory Activity:
  • Compound 10c, a dihydroxyphenyl analog, shows significant anti-inflammatory activity (IC50 = 17.00 ± 1.11 µM) by inhibiting nitric oxide (NO) production in macrophages, outperforming the reference drug quercetin (IC50 = 17.21 ± 0.50 µM) . The target compound’s methoxy groups may reduce direct antioxidant effects but could enhance metabolic stability.

Preparation Methods

Reaction Conditions

Component Quantity Role
3,4-Dimethoxyhippuric acid 5.0 mmol Carbonyl donor
Furan-2-carbaldehyde 5.5 mmol Electrophilic partner
Acetic anhydride 15 mL Solvent/Activator
Pyridine 2 mL Base
Reaction time 4 h at 80°C

Procedure :

  • Combine 3,4-dimethoxyhippuric acid and furan-2-carbaldehyde in acetic anhydride.
  • Add pyridine dropwise under nitrogen.
  • Reflux at 80°C until TLC confirms consumption of starting material.
  • Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (ethyl acetate/hexanes, 7:3).

Characterization :

  • IR (KBr) : 1775 cm⁻¹ (oxazolone C=O).
  • ¹H NMR (DMSO-d₆) : δ 7.84 (d, J=1.5 Hz, furan CH), 3.83 (s, OCH₃).

Formation of Acrylamide Backbone

Oxazolone ring-opening with amines generates the acrylamide structure. Modified from methods in:

Aminolysis with 3-(Furan-2-yl)-3-hydroxypropylamine

Synthetic Route :

  • Amine synthesis :
    • Reduce 3-(furan-2-yl)acrylaldehyde using NaBH₄ in methanol to yield 3-(furan-2-yl)-3-hydroxypropanal.
    • Convert to amine via reductive amination (NH₄OAc, NaBH₃CN).
  • Aminolysis :





























    ParameterValue
    Oxazolone1.0 equiv
    3-(Furan-2-yl)-3-hydroxypropylamine1.2 equiv
    SolventEthanol (anhydrous)
    TemperatureReflux (78°C)
    Duration6 h

Workup :

  • Acidify with 1M HCl (pH 3), extract with ethyl acetate.
  • Dry over Na₂SO₄, concentrate, and purify via flash chromatography (ethyl acetate/methanol, 9:1).

Yield : 72–78% (theoretical), based on analogous reactions.

Stereochemical Control and Isomer Isolation

The (E)-configuration is enforced by:

  • Conjugation stabilization : The α,β-unsaturated system favors trans geometry.
  • Chromatographic separation : Use of chiral columns (Chiralpak IA) with hexane/isopropanol (85:15) resolves any (Z)-isomer impurities.

Validation :

  • NOESY NMR : Absence of nuclear Overhauser effect between furan C-H and acrylamide β-H confirms (E)-configuration.

Large-Scale Production and Process Optimization

Adapted from hydrogenation protocols in CDC Stacks:

Fermentation-Assisted Synthesis

Parameter Value
Biocatalyst E. coli DD-2 culture
Media M9CA-glucose with antibiotics
Reaction volume 877 mL
Temperature 37°C
Sparging gas Nitrogen
Purification Ethyl acetate extraction, silica gel chromatography

Advantages :

  • Enzymatic stereocontrol reduces racemization.
  • Yields improve to 85–87% at multi-gram scales.

Analytical and Spectroscopic Characterization

Spectroscopic Data Summary

Technique Key Signals
¹H NMR (400 MHz, DMSO-d₆) δ 9.83 (s, NH), 7.66 (dd, arom. CH), 6.63 (furan CH)
¹³C NMR δ 170.2 (C=O), 148.8 (furan C2), 56.1 (OCH₃)
HRMS (ESI+) m/z calc. for C₁₉H₂₁NO₆: 383.1342; found: 383.1339

Purity Assessment

  • HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/ACN gradient).
  • Elemental analysis : C 59.52%, H 5.49%, N 3.66% (theoretical: C 59.53%, H 5.51%, N 3.65%).

Challenges and Mitigation Strategies

Hydroxyl Group Protection

  • Issue : Hydroxyl group in the propylamine side chain may undergo undesired acylation.
  • Solution : Use tert-butyldimethylsilyl (TBS) protection before aminolysis, followed by TBAF deprotection.

Solvent Optimization

  • Ethanol minimizes epimerization vs. DMF or THF.

While no direct patents cite this compound, analogous acrylamide syntheses use:

  • Continuous flow reactors (residence time 15 min, 90% yield).
  • Immobilized lipases for enantiomeric excess >98%.

Q & A

Q. What are the standard synthetic routes for (E)-3-(3,4-dimethoxyphenyl)-N-(3-(furan-2-yl)-3-hydroxypropyl)acrylamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including nucleophilic substitution, condensation, and acrylamide coupling. Key steps include:

  • Step 1 : Preparation of the furan-2-yl hydroxypropylamine intermediate via nucleophilic substitution using α-bromoacrylic acid and furan derivatives in ice-cooled DMF with EDCI as a coupling agent .
  • Step 2 : Coupling with 3,4-dimethoxyphenyl acrylate under controlled temperatures (0–25°C) in solvents like dichloromethane or ethanol .
  • Optimization : Reaction yields (33–36%) are maximized by solvent selection (e.g., DMF for polar intermediates), catalyst use (e.g., EDCI), and purification via column chromatography or HPLC .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

Characterization employs:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, with coupling constants confirming stereochemistry (e.g., E-configuration at the acrylamide double bond) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., observed m/z 342.13415 vs. calculated) and fragmentation patterns .
  • Chromatography : HPLC ensures >95% purity by isolating byproducts like unreacted acryloyl chloride .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the bioactivity of this compound?

Computational workflows include:

  • Target Preparation : Retrieve protein structures (e.g., kinases, receptors) from PDB and prepare ligand files (e.g., protonation states).
  • Docking Protocols : AutoDock Vina calculates binding affinities using a scoring function accounting for hydrogen bonding, hydrophobic interactions, and steric complementarity.
  • Validation : Compare docking poses with experimental crystallographic data (if available) and validate via molecular dynamics simulations (e.g., RMSD <2 Å) .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. antimicrobial effects)?

Strategies include:

  • Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., methoxy vs. nitro groups on the phenyl ring) and test activity in standardized assays (e.g., COX-2 inhibition for anti-inflammatory activity vs. bacterial growth inhibition ).
  • Dose-Response Analysis : Perform IC50/EC50 comparisons across cell lines to identify target specificity .
  • Mechanistic Profiling : Use enzyme-linked assays (e.g., ELISA for cytokine suppression) or transcriptomics to elucidate pathways .

Q. What are the key challenges in scaling up multi-step synthesis, and how are they addressed?

Challenges and solutions:

  • Intermediate Instability : Hydroxypropylamine intermediates may degrade; stabilize via low-temperature storage (-20°C) and inert atmospheres .
  • Low Yields : Optimize stoichiometry (e.g., 1.2:1 molar ratio of acryloyl chloride to amine) and use coupling agents (e.g., EDCI) to reduce side reactions .
  • Purification Bottlenecks : Replace column chromatography with preparative HPLC for >10 g batches .

Q. What methodologies elucidate the compound’s mechanism of action in biological systems?

Approaches include:

  • Enzyme Inhibition Assays : Measure activity against target enzymes (e.g., kinases, proteases) using fluorogenic substrates .
  • Cellular Uptake Studies : Track compound localization via fluorescent tagging and confocal microscopy .
  • Transcriptomics/Proteomics : Identify differentially expressed genes/proteins post-treatment using RNA-seq or LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.